4-(4-Phenylbutoxy)-7H-furo[3,2-g] benzopyran-7-one, commonly referred to as Psora-4, is a synthetic compound that belongs to the class of psoralens. It has garnered attention for its potential applications in immunomodulation and as a potassium channel blocker. The compound's molecular formula is with a molecular weight of 334.37 g/mol .
The synthesis of 4-(4-Phenylbutoxy)-7H-furo[3,2-g] benzopyran-7-one typically involves multi-step organic reactions, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often used to monitor the progress and confirm the structure of intermediates and final products .
The primary chemical reactions involving Psora-4 include:
The mechanism by which Psora-4 interacts with Kv1.3 involves preferential binding to the C-type inactivated state of the channel, leading to a use-dependent inhibition characterized by an EC50 value of approximately 3 nM .
Psora-4 functions primarily by blocking voltage-gated potassium channels, specifically Kv1.3. This blockade reduces potassium ion flow across cell membranes, which is critical for maintaining cell membrane potential and regulating cellular excitability.
The selectivity of Psora-4 for Kv1.3 over other potassium channels (such as Kv1.1 and Kv1.2) enhances its therapeutic potential while minimizing side effects associated with broader channel inhibition .
Relevant data from various studies indicate that Psora-4 does not exhibit acute toxicity at therapeutic doses when tested in vivo on rats .
Psora-4 has several promising applications in scientific research and medicine:
CAS No.: 2134602-45-0
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8